(1-Benzyl-4-phenylpiperidin-4-yl)methanamine chemical properties
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine chemical properties
An In-depth Technical Guide to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Perspective
Introduction
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine is a complex organic molecule featuring a piperidine scaffold, a common motif in medicinal chemistry. The presence of both a benzyl group on the piperidine nitrogen and a phenyl group at the 4-position, along with a primary aminomethyl substituent, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The 4-phenylpiperidine core is a well-established pharmacophore, notably found in potent analgesics and other centrally acting drugs. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, analytical characterization, and potential applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H26N2 | Calculated |
| Molecular Weight | 294.44 g/mol | Calculated |
| IUPAC Name | (1-benzyl-4-phenylpiperidin-4-yl)methanamine | N/A |
| CAS Number | Not assigned | N/A |
| Appearance | Likely an oil or low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is expected to be pH-dependent. | Inferred from similar compounds |
Proposed Synthesis
A plausible and efficient synthetic route to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine can be designed starting from the commercially available N-benzyl-4-piperidone. This multi-step synthesis involves the introduction of the 4-phenyl and 4-aminomethyl groups.
Synthetic Workflow Diagram
Caption: A multi-step synthetic route from N-benzyl-4-piperidone.
Experimental Protocols
This step involves a Grignard reaction to introduce the phenyl group at the 4-position of the piperidine ring.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and dry tetrahydrofuran (THF).
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Grignard Reagent Formation: A solution of bromobenzene in dry THF is added dropwise to the magnesium suspension to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require initial heating to start.
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Addition of Ketone: Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath. A solution of N-benzyl-4-piperidone[1] in dry THF is then added dropwise, maintaining the temperature below 10 °C.
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Reaction and Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Work-up and Purification: The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-benzyl-4-phenylpiperidin-4-ol.
The tertiary alcohol is dehydrated to form an alkene, which is a key intermediate.
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Reaction Setup: The 1-benzyl-4-phenylpiperidin-4-ol is dissolved in a suitable solvent like acetic acid or toluene in a round-bottom flask.
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Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.
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Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC).
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Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be basic with a solution of sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or distillation under reduced pressure.
The introduction of a nitrile group at the 4-position is a common strategy to create a precursor for the aminomethyl group. A related synthesis for 1-benzyl-4-cyano-4-phenylpiperidine has been described[2].
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Reaction Setup: The 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent.
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Hydrocyanation: A source of cyanide, such as sodium cyanide, is added, followed by the careful addition of an acid (e.g., hydrochloric acid) to generate HCN in situ. This reaction should be performed in a well-ventilated fume hood with extreme caution due to the high toxicity of hydrogen cyanide.
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Reaction: The reaction is stirred at room temperature or with gentle heating until completion.
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Work-up and Purification: The reaction is carefully quenched with a basic solution to neutralize the excess acid and decompose any remaining HCN. The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting nitrile can be purified by recrystallization or column chromatography.
The final step is the reduction of the nitrile to the primary amine.
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Reaction Setup: A solution of 1-benzyl-4-phenylpiperidine-4-carbonitrile in a dry, inert solvent like THF or diethyl ether is prepared in a flask under an inert atmosphere.
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Reducing Agent: This solution is added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in the same solvent at 0 °C.
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Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction.
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Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.
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Purification: The combined organic extracts are dried and concentrated to yield the final product, (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, which can be further purified by chromatography if necessary.
Analytical Characterization
To confirm the identity and purity of the synthesized (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, a combination of spectroscopic methods should be employed.
Expected Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups (typically in the range of 7.0-7.5 ppm). The benzylic methylene protons would appear as a singlet around 3.5 ppm. The piperidine ring protons would give complex multiplets in the aliphatic region (1.5-3.0 ppm), and the aminomethyl protons would likely be a singlet in a similar region, which would exchange with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, the quaternary carbon at the 4-position of the piperidine ring, the other piperidine carbons, and the aminomethyl carbon.
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IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (294.44). Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the piperidine ring.
Characterization Workflow
Caption: A logical flow for the analytical characterization of the final product.
Medicinal Chemistry and Applications
The (1-Benzyl-4-phenylpiperidin-4-yl)methanamine scaffold is of significant interest in drug discovery. The 4-phenylpiperidine moiety is a key structural feature in many centrally active compounds, including opioids and dopamine receptor ligands. The primary amine group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Potential therapeutic applications for derivatives of this compound could include:
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Analgesics: As analogs of fentanyl and other 4-phenylpiperidine-based opioids.
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CNS Agents: The piperidine scaffold is prevalent in compounds targeting dopamine and serotonin transporters, suggesting potential for development as antidepressants or antipsychotics[3].
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Sigma Receptor Ligands: 4-Phenylpiperidine derivatives have been investigated as high-affinity sigma receptor ligands, which may have applications in treating neurological and psychiatric disorders[4].
The N-benzyl group can also influence the pharmacological profile of the molecule, and its removal through debenzylation can provide access to the corresponding secondary amine, further expanding the possibilities for derivatization.
Conclusion
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine is a valuable, albeit not widely characterized, chemical entity with significant potential in medicinal chemistry. This guide provides a robust, scientifically grounded framework for its synthesis and characterization, based on established chemical principles and data from related compounds. The synthetic route outlined is practical for laboratory-scale preparation, and the analytical methods described are standard for the structural confirmation of novel organic compounds. Further research into this molecule and its derivatives is warranted to explore their full therapeutic potential.
References
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
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Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. [Link]
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1-Benzyl-4-piperidylamine. PubChem. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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(1-Benzyl-4-piperidyl)methanamine. PubChem. [Link]
- Method for preparing 4-amino-4-phenylpiperidines.
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Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]
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Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem. [Link]
- Preparation method of N-benzyl-4-piperidone.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
